molecular formula C17H15ClN2O4S B603063 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374682-52-6

4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Katalognummer: B603063
CAS-Nummer: 1374682-52-6
Molekulargewicht: 378.8g/mol
InChI-Schlüssel: ZCYIFIYHFJEMCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a quinoline moiety. It has garnered attention as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, demonstrating efficacy in enzyme-instructed self-assembly (EISA) processes for cancer cell inhibition . The compound’s structure combines a sulfonamide backbone with a 4-chloro-2,5-dimethoxybenzene ring and a quinolin-3-yl substituent, which confers unique steric and electronic properties critical for binding to enzymatic targets. Research indicates its role in modulating cellular phosphatases, reducing cell viability in osteosarcoma (Saos-2) cells to 11% when combined with exogenous alkaline phosphatase inhibitors .

Eigenschaften

IUPAC Name

4-chloro-2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-15-9-17(16(24-2)8-13(15)18)25(21,22)20-12-7-11-5-3-4-6-14(11)19-10-12/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYIFIYHFJEMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the sulfonamide group through sulfonation reactions. The methoxy groups can be introduced via methylation reactions, and the chlorine atom can be added through chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide. It has shown significant activity against various cancer cell lines, including:

Cell Line Inhibition Percentage Concentration (µM)
SNB-1965.12%10
NCI-H46055.61%10
SNB-7554.68%10

The compound's mechanism of action appears to involve disruption of tubulin polymerization, which is essential for cancer cell mitosis . Molecular docking studies suggest strong binding affinity to the active site of tubulin, indicating its potential as a tubulin inhibitor .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 8 µg/mL, comparable to standard antibiotics like ciprofloxacin. The zones of inhibition ranged from 17.0 ± 0.40 mm to 17.0 ± 0.15 mm at higher concentrations .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study conducted on a series of quinoline derivatives, including the target compound, revealed that modifications in the aryl groups significantly influenced anticancer efficacy. The compound was assessed using National Cancer Institute protocols against multiple cancer panels .
  • Antibacterial Studies :
    • Research evaluating the antibacterial activity of sulfonamide derivatives indicated that substitutions on the phenyl ring affected potency. The structure–activity relationship (SAR) showed that specific substitutions led to enhanced antibacterial effects .
  • Molecular Docking Studies :
    • Docking studies against DNA gyrase revealed that the compound binds effectively to the enzyme's active site, suggesting a potential mechanism for its antibacterial action .

Wirkmechanismus

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoline moiety may interact with nucleic acids or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide (BG15635)

  • Structure: Replaces the quinolin-3-yl group with a 4-methylbenzyl substituent.
  • Molecular Weight : 355.84 g/mol .
  • No direct biological data are available, but the structural simplification likely diminishes TNAP affinity compared to the quinoline-bearing parent compound.

2,4-Dichloro-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}benzene-1-sulfonamide

  • Structure: Adds dichloro substituents to the benzene ring and introduces a quinolin-3-yloxy linkage.
  • Activity : Proposed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist .
  • Comparison: The dichloro modification enhances halogen bonding but may reduce selectivity for phosphatases. Its PPARγ activity contrasts with the TNAP-specific inhibition of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, highlighting the impact of substituent positioning .

4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzene-1-sulfonamide

  • Structure: Incorporates bromo, difluoro, and dichloro groups alongside the quinoline moiety.
  • Molecular Formula : C₂₁H₁₁BrCl₂F₂N₂O₃S .
  • No direct TNAP inhibition data are reported, but the halogen-rich structure suggests broader reactivity.

Functional Analog: TNAP Inhibitor DQB

The compound itself, referred to as DQB in literature, is compared to other phosphatase inhibitors:

  • Mechanism : DQB selectively inhibits TNAP, rescuing Saos-2 cell viability from 11% to 23% when co-administered with a TNAP-specific inhibitor .
  • Selectivity: Unlike pan-phosphatase inhibitors, DQB’s quinoline-sulfonamide architecture minimizes off-target effects on other alkaline phosphatase isozymes (e.g., intestinal or placental ALP) .

Regulatory and Pharmacological Context

Several analogs, such as 4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine, are regulated under the Dangerous Drugs Ordinance (Cap. However, these phenethylamine derivatives differ fundamentally in backbone structure (lacking sulfonamide linkages) and biological targets, emphasizing the unique therapeutic niche of sulfonamide-based inhibitors like DQB.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Target/Activity Key Reference
This compound Cl, OMe, quinolin-3-yl 404.86 TNAP inhibitor (cell viability: 11%)
4-Chloro-2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide Cl, OMe, 4-methylbenzyl 355.84 Unknown
2,4-Dichloro-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}benzene-1-sulfonamide Cl, quinolin-3-yloxy 543.17 PPARγ agonist
4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzene-1-sulfonamide Br, F, Cl, quinolin-3-yloxy 575.15 Undocumented

Biologische Aktivität

The compound 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that sulfonamides, including this compound, may exert their biological effects through several mechanisms:

  • Calcium Channel Inhibition : Several studies have suggested that benzenesulfonamides can act as inhibitors of calcium channels. For instance, docking studies have shown that these compounds can interact with calcium channel proteins, potentially modulating vascular resistance and blood pressure .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the quinoline moiety may enhance the antimicrobial efficacy against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of sulfonamides can exhibit anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation.

Pharmacological Studies

A study evaluated the effects of various benzenesulfonamides on perfusion pressure in a controlled environment. The findings indicated that certain derivatives significantly influenced coronary resistance compared to control groups. Notably, this compound exhibited a marked reduction in coronary resistance, suggesting its potential role in cardiovascular regulation .

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIThis compound0.001 nM
IIIBenzenesulfonamide 20.001 nM
IVBenzenesulfonamide 30.001 nM
VBenzenesulfonamide 40.001 nM
VIBenzenesulfonamide 50.001 nM

The results indicated statistical significance (p < 0.05) in the activity of the tested compounds compared to the control .

Case Studies

In a theoretical-experimental study involving calcium channel antagonists containing a biaryl sulfonamide core, it was demonstrated that modifications to the sulfonamide structure could enhance its activity against calcium channels. This suggests that similar modifications to this compound might yield compounds with improved pharmacological profiles .

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide?

Synthesis typically involves multi-step reactions, including condensation of sulfonyl chloride intermediates with quinoline derivatives. Key steps include:

  • Sulfonamide bond formation : Reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-aminoquinoline under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Analytical validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : To resolve aromatic protons, methoxy groups, and sulfonamide linkages.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonamide (-SO2NH-) and quinoline ring vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets of this compound?

The compound acts as a selective inhibitor of:

  • Tissue-nonspecific alkaline phosphatase (TNAP) : Disrupts adenosine metabolism in neurological studies .
  • ALPL (alkaline phosphatase) : Modulates molecular self-assembly pathways in cancer cell lines (e.g., HepG2, Saos-2) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s binding affinity and efficacy against enzymatic targets?

  • Quinoline substitution : Replacing the quinoline moiety with pyridine reduces TNAP inhibition efficacy by 60%, as shown in SAR studies .
  • Methoxy group positioning : 2,5-dimethoxy substitution optimizes steric compatibility with ALPL’s active site, enhancing IC50 values .
  • Sulfonamide linker flexibility : Rigid linkers improve target specificity but may reduce solubility .

Q. How can researchers resolve contradictions in cell-specific responses (e.g., Saos-2 vs. HepG2) observed during ALPL inhibition?

  • Expression profiling : Quantify ALPL isoforms (intestinal, placental, tissue-nonspecific) via qPCR or Western blot.
  • Isoform-specific inhibitors : Use selective inhibitors (e.g., levamisole for intestinal ALPL) to dissect contributions to cytotoxicity .
  • Dose-response analysis : Establish EC50 values in parallel assays to account for metabolic heterogeneity .

Q. What experimental strategies are recommended for optimizing in vivo studies of this compound?

  • Pharmacokinetics (PK) : Assess bioavailability via intravenous/oral administration in rodent models, monitoring plasma half-life and tissue distribution.
  • Toxicity screening : Evaluate hepatotoxicity and neurotoxicity using ALT/AST assays and histopathology.
  • Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios after systemic administration .

Q. How does this compound modulate molecular self-assembly in cancer cells?

  • Mechanism : The compound inhibits ALPL, reducing extracellular adenosine monophosphate (AMP) dephosphorylation. This alters adenosine gradients, disrupting self-assembly of D-peptide derivatives (e.g., TPD-2p) in ALPL-rich environments.
  • Validation : Co-treatment with ALPL-knockout models or competitive inhibitors (e.g., DQB at 2 µM) rescues cytotoxicity, confirming target specificity .

Methodological Considerations

Q. What controls are critical when assessing this compound’s enzymatic inhibition in vitro?

  • Negative controls : Use vehicle-only treatments (e.g., DMSO) to rule out solvent effects.
  • Positive controls : Include known inhibitors (e.g., levamisole for ALPL) to benchmark activity.
  • Substrate competition assays : Vary ATP/AMP concentrations to determine inhibition kinetics (competitive vs. non-competitive) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without denaturing proteins.
  • Sonication : Briefly sonicate stock solutions (10 mM in DMSO) before dilution in assay buffers.
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation at working concentrations .

Data Interpretation and Conflict Resolution

Q. How should discrepancies between computational docking predictions and experimental binding data be reconciled?

  • Molecular Dynamics (MD) simulations : Refine docking models by simulating protein-ligand interactions over 100+ ns.
  • Crystallography : Co-crystallize the compound with TNAP/ALPL to resolve binding conformations.
  • Mutagenesis : Test binding affinity in ALPL mutants (e.g., Arg166Ala) to validate critical residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.